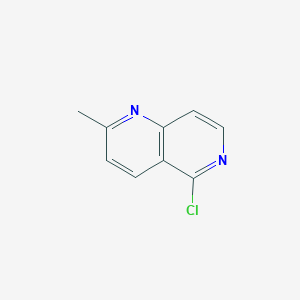

5-Chloro-2-methyl-1,6-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

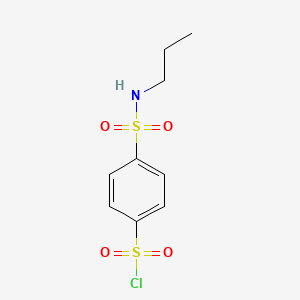

5-Chloro-2-methyl-1,6-naphthyridine is a heterocyclic compound with the molecular weight of 178.62 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridine rings . It has a chlorine atom at the 5th position and a methyl group at the 2nd position .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 178.62 .Wissenschaftliche Forschungsanwendungen

Eco-Friendly Synthesis Methods

One pioneering approach demonstrated the catalyst-free, one-pot synthesis of highly functionalized [1,6]-naphthyridines, including derivatives similar to 5-Chloro-2-methyl-1,6-naphthyridine, in an aqueous medium. This method emphasizes environmental sustainability by avoiding toxic solvents and expensive catalysts, leveraging water as a solvent to facilitate the synthesis process (Mukhopadhyay, Das, & Butcher, 2011).

Advanced Synthesis via Silver Catalysis

Another innovative synthesis method involved the silver-catalyzed tandem synthesis of naphthyridines, showcasing the versatility of creating highly functionalized derivatives. This process allows for the selective formation of compounds through a regioselective tandem synthesis, demonstrating the potential for creating diverse and complex naphthyridine-based molecules with significant precision (Verma et al., 2013).

Ligand Construction and Ru(II) Complexes

The utilization of 1,5-naphthyridine as a linker for constructing bidentate and tridentate ligands further exemplifies the compound's utility in scientific research. These ligands have been employed to create Ru(II) complexes, indicating the importance of naphthyridine derivatives in developing coordination compounds for various applications, including catalysis and materials science (Singh & Thummel, 2009).

Reactivity and Chemical Behavior

Research into the reactivity of naphthyridine derivatives has uncovered their potential in forming new compounds through nucleophilic substitution reactions. Such studies provide insight into the chemical behavior of naphthyridine compounds, paving the way for their application in synthesizing novel materials and pharmaceuticals (Deady & Werden, 1986).

Antitumor Activity

Investigations into the antitumor activity of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones highlight the therapeutic potential of naphthyridine derivatives. One compound, in particular, demonstrated remarkable activity against 57 cancer cell lines, suggesting the utility of these compounds in developing new anticancer treatments (Insuasty et al., 2013).

Safety and Hazards

The safety information for 5-Chloro-2-methyl-1,6-naphthyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that naphthyridines, the class of compounds to which 5-chloro-2-methyl-1,6-naphthyridine belongs, have a wide range of biological applications .

Mode of Action

The functionalization of the 1,6-naphthyridine core leads to specific activity . For instance, certain functionalized 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

Naphthyridines are known to have a broad spectrum of biological applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Naphthyridines are known to have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(12-6)4-5-11-9(7)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCJTGPHAVSUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2551567.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2551574.png)

![3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2551577.png)

![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)

![N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2551584.png)

![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)

![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)